molecular formula C7H5N3O2 B1393292 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 932702-13-1

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No. B1393292
CAS RN: 932702-13-1
M. Wt: 163.13 g/mol
InChI Key: QDZQGBUZFAVGIW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives has been achieved through various methods . For instance, one method involves the use of substituted pyridines and hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to generate pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester derivatives .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid consists of a pyrazole ring fused with a pyridine ring . The molecular weight of this compound is 163.13 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid are diverse and depend on the specific conditions and reactants used . For example, the compound can undergo 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid has a molecular weight of 163.13, an XLogP3 of 0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

PPARα Activation

The compound has been studied for its potential to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism and inflammation. This application could be significant in the development of treatments for metabolic disorders .

Molecular Docking Studies

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives have been used in molecular docking studies to evaluate binding modes with target proteins such as TRKA, which is important for understanding drug-receptor interactions .

Cancer Research

These compounds have also been evaluated for their effects on cancer cell migration and invasion, which is crucial for cancer treatment research. For instance, the impact of compound 4h on the migration and invasion abilities of 4T1 cells has been studied .

Scaffold for Therapeutic Properties

The pyrazolopyridine scaffold is extensively used for synthesizing small molecules with therapeutic properties to treat various diseases. This highlights its importance in drug discovery and development .

Synthesis Methods

There is significant research into the methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives, indicating its relevance in chemical synthesis and pharmaceutical applications .

Biomedical Applications

The compound’s derivatives are being explored for their biomedical applications, including their potential use as therapeutic agents for different diseases .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives can vary depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards associated with 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid are not explicitly mentioned in the sources retrieved . It is always recommended to handle chemical compounds following the appropriate safety guidelines.

Future Directions

The future directions in the research of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid and its derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZQGBUZFAVGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680683
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

CAS RN

932702-13-1
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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